2-Amino-5-(trifluoromethyl)pyridine-3-acetonitrile
Overview
Description
2-Amino-5-(trifluoromethyl)pyridine-3-acetonitrile is an organic compound with the molecular formula C8H5F3N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an amino group at the second position, a trifluoromethyl group at the fifth position, and an acetonitrile group at the third position of the pyridine ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(trifluoromethyl)pyridine-3-acetonitrile can be achieved through several methods:
Reaction of 5-(trifluoromethyl)pyridine with ammonia: This method involves the reaction of 5-(trifluoromethyl)pyridine with ammonia to produce the desired compound.
Reaction of 2-Amino-5-(trifluoromethyl)pyridine hydrochloride with sodium carbonate: In this method, 2-Amino-5-(trifluoromethyl)pyridine hydrochloride is reacted with sodium carbonate to produce the free base, which is then reacted with ammonia to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually produced in batch reactors under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(trifluoromethyl)pyridine-3-acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The acetonitrile group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding oxides, while substitution reactions may yield various substituted derivatives.
Scientific Research Applications
2-Amino-5-(trifluoromethyl)pyridine-3-acetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5-(trifluoromethyl)pyridine-3-acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with target proteins, while the acetonitrile group can participate in various chemical reactions within the cell. These interactions result in the modulation of specific biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-bromo-5-(trifluoromethyl)pyridine: This compound has a bromine atom at the third position instead of an acetonitrile group.
2-Amino-5-(trifluoromethyl)pyridine: This compound lacks the acetonitrile group at the third position.
Uniqueness
2-Amino-5-(trifluoromethyl)pyridine-3-acetonitrile is unique due to the presence of both the trifluoromethyl and acetonitrile groups on the pyridine ring. This combination of functional groups imparts unique chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[2-amino-5-(trifluoromethyl)pyridin-3-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)6-3-5(1-2-12)7(13)14-4-6/h3-4H,1H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMSFOCSEIYGGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CC#N)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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